molecular formula C14H25NO6 B15277256 Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate

Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate

Katalognummer: B15277256
Molekulargewicht: 303.35 g/mol
InChI-Schlüssel: BASUDBUVUYCGQM-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate is a complex organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl group, a methoxy group, and a butanoate ester. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid.

    Formation of the Amide Bond: The protected amino acid is then reacted with 3-methoxy-3-oxopropylamine to form the amide bond under conditions such as the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the existing groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Wissenschaftliche Forschungsanwendungen

Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (S)-3-((tert-butoxycarbonyl)(3-hydroxy-3-oxopropyl)amino)butanoate
  • Methyl (S)-3-((tert-butoxycarbonyl)(3-ethoxy-3-oxopropyl)amino)butanoate

Uniqueness

Methyl (S)-3-((tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino)butanoate is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C14H25NO6

Molekulargewicht

303.35 g/mol

IUPAC-Name

methyl (3S)-3-[(3-methoxy-3-oxopropyl)-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate

InChI

InChI=1S/C14H25NO6/c1-10(9-12(17)20-6)15(8-7-11(16)19-5)13(18)21-14(2,3)4/h10H,7-9H2,1-6H3/t10-/m0/s1

InChI-Schlüssel

BASUDBUVUYCGQM-JTQLQIEISA-N

Isomerische SMILES

C[C@@H](CC(=O)OC)N(CCC(=O)OC)C(=O)OC(C)(C)C

Kanonische SMILES

CC(CC(=O)OC)N(CCC(=O)OC)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.